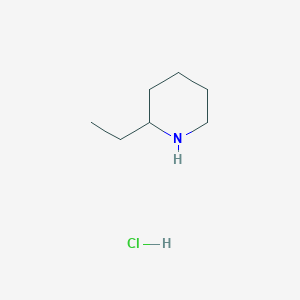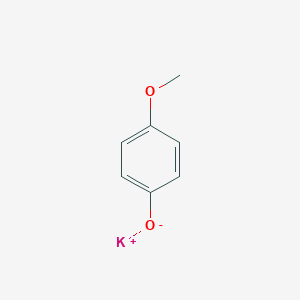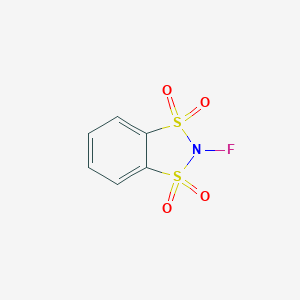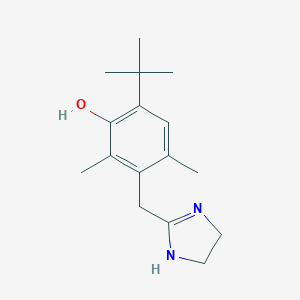
奥美沙林
描述
奥昔美唑林是一种咪唑衍生物,也是一种强效的直接作用α-肾上腺素受体激动剂。它通常用作局部血管收缩剂和鼻腔减充血剂。这种化合物有多种剂型,包括鼻喷雾剂、眼药水和局部乳膏。 它被广泛用于治疗鼻塞、眼部过敏反应以及与酒渣鼻相关的持续性面部红斑 .
作用机制
奥昔美唑林通过刺激鼻黏膜血管中的 α-肾上腺素受体发挥作用,导致血管收缩和减充血。当局部使用时,它还通过直接血管收缩减少红斑。 分子靶点包括 α-1A 和 α-2 肾上腺素受体,它们在该化合物的血管收缩特性中起着至关重要的作用 .
类似化合物:
伪麻黄碱: 另一种减充血剂,可缓解鼻塞,但作用机制不同。
苯肾上腺素: 一种血管收缩剂,用于类似目的,但作用时间较短。
奥昔美唑林的独特性: 奥昔美唑林以其强效且持久的血管收缩作用而独树一帜。 与其他类似化合物相比,它对 α-1A 和 α-2 肾上腺素受体的亲和力更高,使其在减少鼻塞和红斑方面更有效 .
科学研究应用
奥昔美唑林具有广泛的科学研究应用:
化学: 它被用作研究 α-肾上腺素受体激动剂的模型化合物。
生物学: 奥昔美唑林用于研究血管收缩及其对血流的影响。
医学: 该化合物因其在治疗鼻塞、眼红和面部红斑方面的治疗效果而被广泛研究。
工业: 奥昔美唑林用于配制各种非处方药和处方药 .
生化分析
Biochemical Properties
Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . By stimulating these adrenergic receptors, Oxymetazoline causes vasoconstriction of dilated arterioles and reduces blood flow .
Cellular Effects
Oxymetazoline exhibits sympathomimetic activity and specifically stimulates the α-adrenergic receptors of the sympathetic system . When administered topically to the nose, it causes vasoconstriction of the expanded arterioles of the nasal mucosa and a concurrent reduction in blood flow .
Molecular Mechanism
Oxymetazoline works by binding to and activating α1 adrenergic receptors and α2 adrenergic receptors . The activation of these receptors leads to vasoconstriction, reducing blood flow and relieving nasal congestion .
Temporal Effects in Laboratory Settings
Effects on α-receptors from systemically absorbed oxymetazoline hydrochloride may persist for up to 7 hours after a single dose . The elimination half-life in people is 5–8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .
Metabolic Pathways
Oxymetazoline is metabolized in the liver before being eliminated . The main metabolic route involves oxidation followed by conjugation . The metabolites are then eliminated through the urine .
Transport and Distribution
Oxymetazoline is readily absorbed orally . It’s believed that the predominant route of elimination at clinically relevant concentrations of Oxymetazoline is renal excretion .
准备方法
合成路线和反应条件: 奥昔美唑林的合成通常涉及 2,6-二甲基-4-叔丁基苄基氯与咪唑啉的反应。 该过程首先制备 2,6-二甲基-4-叔丁基苄基氯,然后在受控条件下与咪唑啉反应生成奥昔美唑林 .
工业生产方法: 在工业环境中,奥昔美唑林是通过一系列化学反应制成的,这些反应涉及使用高纯度试剂和催化剂。该工艺经过优化,可确保最终产品的产率和纯度高。 生产过程涉及严格的质量控制措施,以满足监管标准 .
化学反应分析
反应类型: 奥昔美唑林会经历各种化学反应,包括:
氧化: 奥昔美唑林可以被氧化生成不同的代谢产物。
还原: 该化合物可以在特定条件下被还原,生成不同的产物。
取代: 奥昔美唑林可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化试剂等试剂用于取代反应。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化的代谢产物,而还原可以产生脱羟基化的衍生物 .
相似化合物的比较
Pseudoephedrine: Another decongestant that relieves nasal congestion but has a different mechanism of action.
Phenylephrine: A vasoconstrictor used for similar purposes but with a shorter duration of action.
Xylometazoline: Similar to oxymetazoline but with slight differences in receptor affinity and duration of action
Uniqueness of Oxymetazoline: Oxymetazoline is unique due to its potent and long-lasting vasoconstrictive effects. It has a higher affinity for alpha-1A and alpha-2 adrenergic receptors compared to other similar compounds, making it more effective in reducing nasal congestion and erythema .
属性
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIFABBXFUGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040691 | |
| Record name | Oxymetazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia. | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from benzene | |
CAS No. |
1491-59-4 | |
| Record name | Oxymetazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymetazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxymetazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxymetazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMETAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181-183 °C, 182 °C | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxymetazoline?
A1: Oxymetazoline primarily acts as an α-adrenoceptor agonist. [, , , , , ] It exhibits a higher affinity for α1A-adrenoceptors but is significantly more potent at α2B-adrenoceptors. [] This interaction leads to vasoconstriction, particularly in the blood vessels of the nasal mucosa. [, , , , ]
Q2: How does the interaction with α-adrenoceptors lead to its decongestant effects?
A2: By activating α-adrenoceptors on vascular smooth muscle cells, oxymetazoline causes vasoconstriction. [, , , , ] This reduces blood flow to the nasal mucosa, decreasing swelling and congestion, and improving nasal airway patency. [, , , ]
Q3: What is the molecular formula and weight of oxymetazoline?
A4: The molecular formula of oxymetazoline is C16H24N2O. It has a molecular weight of 260.38 g/mol. []
Q4: Is there any spectroscopic data available characterizing oxymetazoline?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, one study used nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of an oxymetazoline glutathione conjugate. [] This technique was crucial in identifying a specific type of reactive metabolite formed during oxymetazoline metabolism. []
Q5: How does the structure of oxymetazoline relate to its α-adrenoceptor activity?
A6: Specific structural features of oxymetazoline contribute to its affinity and potency at different α-adrenoceptor subtypes. [] For instance, its imidazoline ring plays a crucial role in binding to these receptors. [, ] Modifications to this ring or other parts of the molecule could alter its pharmacological profile. []
Q6: Has research explored any structural modifications to oxymetazoline?
A7: While the provided research papers do not explicitly detail specific structural modifications of oxymetazoline, one study investigates the metabolism of oxymetazoline, identifying various metabolites resulting from processes like hydroxylation and oxidative dehydrogenation. [] These metabolic transformations provide insights into potential structural modifications that could be further explored for SAR studies.
Q7: What is known about the stability of oxymetazoline in aqueous solutions?
A8: Research indicates that oxymetazoline hydrochloride undergoes hydrolysis in aqueous solutions. [] The rate of hydrolysis varies depending on factors like pH and temperature. [] This information is crucial for developing stable formulations of oxymetazoline for various applications.
Q8: Are there any formulation strategies to enhance the stability or delivery of oxymetazoline?
A9: One study investigated the effect of micronized cellulose powder on the efficacy of topical oxymetazoline in treating allergic rhinitis. [] The results suggest that hydroxypropylmethylcellulose (HPMC) enhances the decongestant effects of oxymetazoline, possibly by improving its mucoadhesion and residence time on the nasal mucosa. [] This highlights the potential of utilizing excipients to improve the delivery and efficacy of oxymetazoline formulations.
Q9: What is the typical route of administration for oxymetazoline, and how does it affect its pharmacokinetic profile?
A10: Oxymetazoline is most commonly administered topically, either as a nasal spray or eye drops. [, , , , , , , , , , , ] This route allows for direct delivery to the target tissues (nasal mucosa or conjunctiva), minimizing systemic absorption and potential side effects. [, , , , ]
Q10: How do the pharmacokinetic properties of oxymetazoline compare to those of other α-adrenoceptor agonists used for similar indications?
A13: One study compared the pharmacokinetic profile of intranasally administered oxymetazoline and tetracaine, both individually and in combination. [] This research highlights the importance of understanding the pharmacokinetic interactions between drugs co-administered for local anesthesia and decongestion in clinical settings.
Q11: What in vitro models have been used to investigate the effects of oxymetazoline?
A14: In vitro studies have utilized cultured human nasal epithelial cells to assess the effects of oxymetazoline on ciliary beat frequency (CBF). [] These studies provide insights into the potential impact of oxymetazoline on mucociliary clearance, an essential mechanism for nasal defense. []
Q12: What animal models have been used to study oxymetazoline?
A15: Animal models, such as rabbits and rats, have been employed to investigate the effects of oxymetazoline on various physiological parameters. [, , , , , ] For instance, rabbits have been used to assess the impact of oxymetazoline on nasal and sinus mucosal blood flow using laser-Doppler flowmetry. [] These studies provide valuable information regarding the local effects of oxymetazoline on vascular tone in vivo.
Q13: What clinical trials have been conducted to assess the efficacy and safety of oxymetazoline?
A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of oxymetazoline in various clinical settings. [, , , , , , , , , , ] These trials have investigated its use in conditions such as allergic rhinitis, nasal polyposis, and rosacea. [, , , , , , , , , , ] Results from these trials have demonstrated the efficacy of oxymetazoline in reducing nasal congestion, improving nasal airflow, and decreasing facial erythema. [, , , , , , , , , , ]
Q14: What are the potential adverse effects of oxymetazoline?
A17: While generally safe when used as directed, oxymetazoline can cause adverse effects, particularly with prolonged or excessive use. [, , , , ] These may include rebound congestion, nasal dryness, stinging, and irritation. [, , , , ] Systemic side effects, such as headache, dizziness, and insomnia, are rare but have been reported. [, , , , ]
Q15: Are there any concerns regarding the long-term safety of oxymetazoline use?
A18: One study investigated the long-term effects of oxymetazoline nasal spray on the nasal mucosa of healthy volunteers. [] The results suggest that prolonged use of oxymetazoline containing benzalkonium chloride as a preservative could potentially have adverse effects on the nasal mucosa, including increased nasal stuffiness and mucosal swelling. [] This highlights the importance of considering both the active ingredient and excipients when evaluating the long-term safety of nasal decongestant sprays.
Q16: Is there a risk of developing tolerance or dependence with prolonged oxymetazoline use?
A20: Yes, prolonged or excessive use of oxymetazoline can lead to tolerance and rebound congestion, a condition known as rhinitis medicamentosa. [, , , ] This occurs when the nasal blood vessels become less responsive to the constricting effects of oxymetazoline, leading to a vicious cycle of increasing congestion and medication use. [, , , ]
Q17: What is known about the biocompatibility of oxymetazoline?
A21: While oxymetazoline is generally well-tolerated when applied topically, some studies suggest potential for local irritation and toxicity with prolonged use. [, , ] One study found that oxymetazoline could inhibit ciliary beat frequency in cultured human nasal epithelial cells, indicating a potential for disrupting normal nasal mucosal function. []
Q18: What are some alternatives to oxymetazoline for treating nasal congestion?
A22: Alternatives to oxymetazoline for treating nasal congestion include other decongestants like phenylephrine and pseudoephedrine, as well as intranasal corticosteroids. [, , ] The choice of treatment depends on the underlying cause of congestion, individual patient factors, and potential side effects. [, , ]
Q19: How does the efficacy of oxymetazoline compare to that of other decongestants?
A23: Several studies have compared the efficacy of oxymetazoline to other decongestants, such as ephedrine. [, , ] While the specific findings may vary depending on the study design and patient population, oxymetazoline is generally considered to be a potent and effective decongestant. [, , ]
Q20: How long has oxymetazoline been used clinically?
A24: Oxymetazoline has been used clinically for over 40 years as a nonprescription nasal decongestant. [] Its long history of use highlights its effectiveness and generally favorable safety profile. []
Q21: Beyond its traditional use as a nasal decongestant, are there any other potential applications for oxymetazoline being explored?
A25: Research is exploring the potential use of oxymetazoline for other indications, such as fecal incontinence and aesthetic applications. [, ] For instance, one study investigated the effects of topical oxymetazoline gel on fecal incontinence in patients with spinal cord injury, demonstrating a potential benefit. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



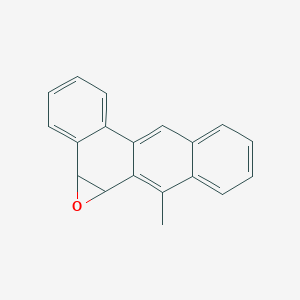
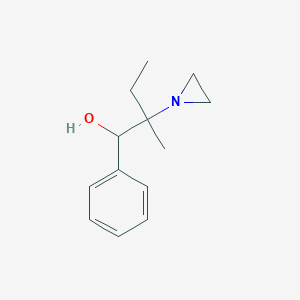

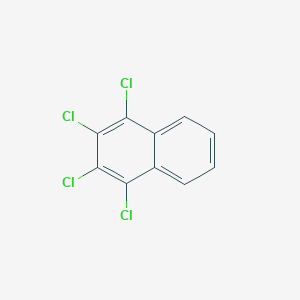
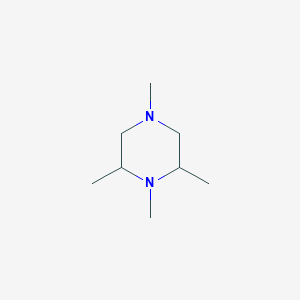
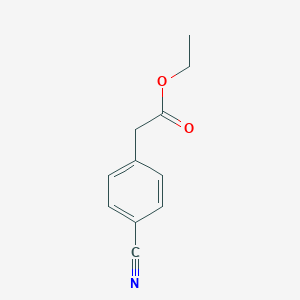
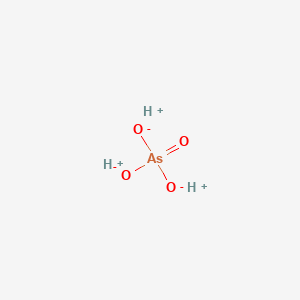
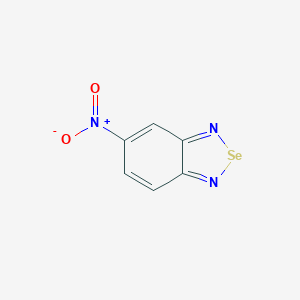
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
